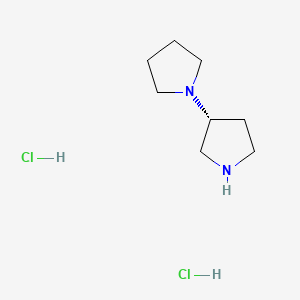

(R)-1,3'-Bipyrrolidine dihydrochloride

Description

(R)-1,3'-Bipyrrolidine dihydrochloride (CAS: 913702-34-8; molecular formula: C₈H₁₈Cl₂N₂; molecular weight: 213.15) is a chiral, bicyclic diamine salt. Its primary application lies in asymmetric catalysis, where it serves as a ligand or catalyst in reactions such as the Knoevenagel condensation, Michael additions, and nucleophilic substitutions, enabling enantioselective synthesis of pharmaceuticals and fine chemicals . The compound’s stereochemical rigidity and C₂ symmetry enhance its ability to induce high enantiomeric excess (ee) in products .

Properties

IUPAC Name |

1-[(3R)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXKBIQXWILCIT-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3’-Bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C to ensure the formation of ®-3-aminopiperidine, which is then reacted with hydrochloric acid to yield ®-1,3’-Bipyrrolidine dihydrochloride .

Industrial Production Methods

Industrial production of ®-1,3’-Bipyrrolidine dihydrochloride often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired enantiomeric purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions

®-1,3’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1,3’-Bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-1,3'-Bipyrrolidine Dihydrochloride

The (S)-enantiomer (CAS: 956605-97-3) shares identical molecular weight and formula but exhibits opposite chirality. While both enantiomers are used in asymmetric catalysis, their stereochemical configurations lead to divergent catalytic outcomes. For example, (R,R)-2,2'-bipyrrolidine derivatives have been employed in enantioselective allylic trichlorosilane additions, achieving >90% ee, whereas the (S,S)-counterparts may produce the opposite enantiomer . The (S)-enantiomer is less readily available commercially (currently listed as out of stock by major suppliers) , which may limit its practical utility despite comparable synthetic utility.

Substituted Pyrrolidine Derivatives

a) (R)-Dimethylpyrrolidin-3-yl-amine Dihydrochloride (CAS: 864448-61-3)

This compound features a dimethylamine substituent on the pyrrolidine ring, altering its electronic and steric profile. Its applications are less documented in catalysis but may serve as intermediates in drug synthesis.

b) (S)-3-Dimethylaminopyrrolidine Dihydrochloride (CAS: 144043-20-9)

Similar to the above, this compound’s dimethylamino group modifies reactivity. The substitution pattern may hinder its ability to act as a bidentate ligand, limiting its use in asymmetric catalysis compared to the rigid bipyrrolidine framework .

Other Diamine Derivatives

Compounds like 1,3-phenylenediamine and 4-aminobenzamidine dihydrochloride () lack the bicyclic structure and chirality of (R)-1,3'-bipyrrolidine. These linear diamines are primarily used in non-stereoselective reactions or as substrates in enzymatic studies, highlighting the unique role of bipyrrolidines in enantiocontrol .

Comparative Analysis Table

Key Research Findings

Catalytic Performance: (R)-1,3'-Bipyrrolidine derivatives demonstrate superior enantioselectivity in allylic trichlorosilane additions compared to monodentate or linear diamine ligands. For example, Denmark et al. achieved 92% ee in a model reaction using a bipyrrolidine-based bisphosphoramide ligand .

Synthetic Methods : The synthesis of (R,R)-2,2'-bipyrrolidine involves enantioselective cyclization or resolution techniques, whereas dimethyl-substituted variants are synthesized via simpler alkylation routes .

Safety Profile : Both (R)- and (S)-bipyrrolidine dihydrochlorides exhibit similar toxicity (H302, H315, H319 warnings), necessitating strict safety protocols during handling .

Biological Activity

(R)-1,3'-Bipyrrolidine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H18Cl2N2

- Molecular Weight : 213.15 g/mol

- CAS Number : 956605-97-3

- Purity : ≥97% .

The biological activity of this compound may be attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been explored primarily for its potential as a histamine H3 receptor antagonist, which plays a role in modulating neurotransmitter release and has implications in conditions such as obesity and cognitive disorders .

Biological Activities

- Antagonistic Activity :

- Anticancer Properties :

-

Antimicrobial Activity :

- Investigations into related compounds have revealed potential antimicrobial effects, indicating that this compound could also be explored for its ability to combat bacterial infections .

Case Studies and Experimental Evidence

A series of studies have evaluated the biological activity of bipyrrolidine derivatives:

-

Study on Histamine H3 Receptor Antagonism :

A focused screening identified (R)-bipyrrolidine derivatives as effective antagonists. The structure-activity relationship (SAR) studies led to optimized analogs with improved potency and selectivity for the H3 receptor . -

Anticancer Activity Assessment :

In vitro assays demonstrated that certain bipyrrolidine derivatives inhibited the growth of cancer cell lines, including breast and colon cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Antimicrobial Testing :

Compounds structurally related to (R)-1,3'-bipyrrolidine have shown activity against several bacterial strains. This suggests that further exploration could yield valuable antimicrobial agents .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1,3'-Bipyrrolidine dihydrochloride, and how do they influence experimental design?

- Answer : The compound is a white crystalline solid with high thermal stability and moderate water solubility but poor solubility in organic solvents (e.g., ethanol, DCM) . These properties necessitate aqueous reaction media for catalysis and require characterization via techniques like NMR (for purity), X-ray crystallography (for stereochemical confirmation), and thermogravimetric analysis (TGA) to assess stability under heating .

| Property | Value/Observation | Methodological Relevance |

|---|---|---|

| Solubility (H₂O) | High | Suitable for aqueous-phase catalysis |

| Solubility (EtOH) | Low | Avoid as solvent; use polar aprotic solvents |

| Thermal Stability | Stable up to ~200°C (decomposes) | TGA recommended for reaction optimization |

Q. What are the standard synthetic routes for this compound?

- Answer : Synthesis typically involves asymmetric coupling of pyrrolidine precursors, followed by dihydrochloride salt formation. Key steps include:

Chiral resolution : Use of tartaric acid derivatives to isolate the (R)-enantiomer .

Catalytic cyclization : Asymmetric hydrogenation or enzymatic methods to ensure stereochemical fidelity .

Salt formation : Treatment with HCl gas in anhydrous conditions to yield the dihydrochloride .

- Reference Protocols : Denmark et al. (2006) describe a scalable route using (R,R)-2,2'-bipyrrolidine ligands for enantioselective synthesis .

Q. What safety protocols are critical when handling this compound?

- Answer : The compound is toxic upon inhalation, skin contact, or ingestion. Mandatory precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for weighing and reactions .

- Waste disposal : Segregate acidic waste and neutralize before disposal via licensed contractors .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in asymmetric catalysis using this compound?

- Answer : The compound’s chiral pyrrolidine backbone facilitates enantioselective induction in reactions like Michael additions. Optimization strategies include:

-

Ligand design : Tuning steric/electronic effects by modifying substituents on the bipyrrolidine framework .

-

Solvent effects : Using polar aprotic solvents (e.g., DMF) to enhance transition-state organization .

-

Temperature control : Lower temperatures (e.g., 0–25°C) improve enantiomeric excess (ee) by reducing racemization .

Reaction Optimal Conditions Reported ee (%) Reference Michael Addition 0°C, DMF, 10 mol% catalyst 92–95% Aldol Reaction RT, THF, 5 mol% catalyst 88–90%

Q. How should researchers address contradictions in catalytic performance across studies?

- Answer : Discrepancies in yield or selectivity often arise from:

- Impurity profiles : Trace metal contaminants (e.g., from synthesis) can deactivate catalysts. Use ICP-MS to verify purity .

- Moisture sensitivity : The hydrochloride salt is hygroscopic; store under argon and pre-dry solvents .

- Substrate scope : Test structurally diverse substrates to identify steric/electronic limitations .

Q. What mechanistic insights explain its role in enantioselective transformations?

- Answer : The compound’s rigid bicyclic structure enforces a defined chiral environment, enabling:

- Transition-state stabilization : Hydrogen bonding between the catalyst’s NH groups and electrophilic substrates .

- Steric shielding : The (R)-configuration blocks one face of the substrate, directing nucleophilic attack .

Q. How does its performance compare to other chiral diamines (e.g., (R)-Proline derivatives)?

- Answer : Compared to proline, this compound offers:

- Higher basicity : Enhances deprotonation in aldol reactions.

- Superior thermal stability : Tolerates reactions up to 80°C without racemization .

Methodological Recommendations

- Characterization : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiopurity .

- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation .

- Safety compliance : Adopt glove-box techniques for air-sensitive steps (e.g., catalyst activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.